Product packaging for 6-Methylpicolinimidohydrazide(Cat. No.:CAS No. 18895-94-8)

6-Methylpicolinimidohydrazide

Cat. No.: B1173567
CAS No.: 18895-94-8
M. Wt: 150.18 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methylpicolinimidohydrazide ( 18895-94-8) is an organic compound with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol . This compound features a picolinimide core substituted with a hydrazide group and a methyl group, making it a valuable synthon in medicinal and organic chemistry. The hydrazide functional group is an extremely important class in organic chemistry, known to be an effective substrate in chemical reactions and drug discovery . Researchers utilize this compound primarily as a versatile building block for the synthesis of a plethora of novel derivatives. It serves as a key precursor for the generation of hydrazide-hydrazones, a class of compounds recognized for their broad spectrum of biological activities, including potent antibacterial and antifungal properties . Furthermore, this hydrazide can be employed as a synthon for constructing various heterocyclic scaffolds, such as 1,3,4-oxadiazoles, thiadiazoles, and pyrazoles, which are privileged structures in the development of new bioactive molecules . The nitrogen atoms of the pyridine and hydrazide groups also provide coordination sites, suggesting potential application in the synthesis of metal complexes. This compound is offered for research purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4 B1173567 6-Methylpicolinimidohydrazide CAS No. 18895-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-amino-6-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-3-2-4-6(10-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTXXWWDCWQZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C(=N/N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Methylpicolinimidohydrazide and Its Analogues

Established Synthetic Routes to Picolinimidohydrazide (B7824264) Scaffolds

The construction of the fundamental picolinimidohydrazide framework is predominantly accomplished through two established methods: direct amidination and the hydrazinolysis of nitrile precursors.

Direct Amidination Approaches

Direct amidination offers a pathway to picolinimidohydrazide scaffolds by reacting a suitable picolinic acid derivative, such as an ester or an amide, with a hydrazine (B178648) equivalent. This method, while conceptually straightforward, often requires activation of the carboxylic acid derivative to facilitate nucleophilic attack by hydrazine. The synthesis of amidine derivatives can be achieved through various methods, including the reaction of amines with nitriles or via imidoyl chlorides. One approach involves the one-step transformation of primary and secondary amines into unprotected guanidines using reagents like 1H-pyrazole-1-carboxamidine, which can sometimes be accelerated by microwave irradiation.

Hydrazinolysis of Nitrile Precursors (e.g., 6-Methylpicolinonitrile)

A widely employed and efficient method for the synthesis of 6-Methylpicolinimidohydrazide involves the direct reaction of 6-Methylpicolinonitrile with hydrazine hydrate. This nucleophilic addition of hydrazine to the nitrile group leads to the formation of the desired imidohydrazide. The reaction is typically carried out by heating the nitrile with an excess of hydrazine hydrate, often in a suitable solvent like an alcohol. orgsyn.org

The precursor, 6-Methylpicolinonitrile, can be synthesized through several routes. One common method is the reaction of 2-chloro-6-methylpyridine (B94459) with a cyanide salt. Another approach involves the dehydration of 6-methylpicolinamide.

Advanced Synthetic Modifications and Derivatization Strategies

Once the this compound core is established, further modifications can be introduced to both the pyridine (B92270) ring and the hydrazide moiety to generate a library of analogs with varied properties.

Introduction of Substituents on the Pyridine Ring

The pyridine ring of this compound is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. Electrophilic aromatic substitution reactions can be employed to introduce substituents at various positions on the pyridine ring, although the directing effects of the existing methyl and imidohydrazide groups must be considered. masterorganicchemistry.comwikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com For instance, nitration or halogenation can introduce nitro or halo groups, respectively, which can then serve as handles for further transformations.

Alternatively, starting from pre-functionalized pyridine precursors allows for greater control over the substitution pattern. For example, using a substituted 2-cyanopyridine (B140075) in the initial hydrazinolysis step directly yields a correspondingly substituted picolinimidohydrazide. rsc.org Palladium-catalyzed cross-coupling reactions on halogenated picolinamide (B142947) derivatives have also been shown to be effective for introducing various substituents. nih.gov

Modifications of the Hydrazide Moiety

The hydrazide portion of this compound offers multiple sites for derivatization. The terminal amino group can undergo N-alkylation or N-acylation to introduce alkyl or acyl groups, respectively. wikipedia.orgyoutube.comnih.govyoutube.comyoutube.comkhanacademy.orgnih.gov Reaction with aldehydes and ketones can lead to the formation of hydrazone derivatives. nih.gov Furthermore, the synthesis of thiosemicarbazide (B42300) derivatives has been reported, expanding the range of accessible analogs. nih.gov

Below is an interactive data table summarizing various synthetic modifications:

Modification TypeReagent/ConditionFunctional Group Introduced
Pyridine Ring
NitrationHNO₃/H₂SO₄-NO₂
HalogenationX₂/FeX₃-X (Cl, Br)
Suzuki CouplingArylboronic acid, Pd catalystAryl group
Hydrazide Moiety
N-AlkylationAlkyl halide, baseAlkyl group
N-AcylationAcyl chloride, baseAcyl group
Hydrazone FormationAldehyde or KetoneHydrazone
Thiosemicarbazide FormationIsothiocyanateThiosemicarbazide

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic yields and controlling product selectivity.

The hydrazinolysis of nitriles, such as 6-Methylpicolinonitrile, proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbon atom of the nitrile group. This is followed by a series of proton transfers, ultimately leading to the formation of the picolinimidohydrazide. Theoretical studies on the reaction between nitriles and hydroxylamine, a related nucleophile, suggest that the reaction pathway can be influenced by the solvent and the electronic nature of the nitrile. nih.govresearchgate.netrsc.orgresearchgate.net Computational studies on the hydrazinolysis of related heterocyclic systems have also provided insights into the multi-step nature of these transformations, involving ring-opening and subsequent rearrangements in some cases. nih.govresearchgate.net

The mechanism of direct amidination typically involves the activation of a carboxylic acid derivative, making the carbonyl carbon more susceptible to nucleophilic attack by hydrazine. In the case of using coupling agents, a highly reactive intermediate is formed, which is then readily displaced by the hydrazine nucleophile.

For substitutions on the pyridine ring, electrophilic aromatic substitution mechanisms involve the formation of a sigma complex (arenium ion) intermediate, the stability of which is influenced by the existing substituents. masterorganicchemistry.comwikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com In contrast, nucleophilic aromatic substitution on halo-substituted pyridines proceeds through an addition-elimination mechanism, often involving a Meisenheimer complex. nih.govyoutube.comyoutube.comkhanacademy.orgnih.gov

Mechanistic Investigations of Iminohydrazide Formation

The formation of the iminohydrazide functional group, central to the structure of this compound, proceeds through a nucleophilic addition-elimination pathway. The mechanism is largely influenced by the choice of starting materials and reaction conditions. A common and illustrative approach involves the reaction of an imidoyl chloride with hydrazine.

The initial step of the mechanism is the generation of a suitable electrophile, typically an imidoyl halide, from a corresponding N-substituted amide. For the synthesis of this compound, the precursor would be N-substituted-6-methylpicolinamide. This amide is activated using a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the reactive 6-methylpicolinimidoyl chloride intermediate. researchgate.net This conversion is crucial as it transforms the relatively unreactive amide into a highly electrophilic species.

Once the imidoyl chloride is formed, the reaction proceeds with the nucleophilic attack of hydrazine (H₂NNH₂) on the electrophilic carbon of the C=N bond. wikipedia.orgfiveable.me The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile. This attack results in the formation of a tetrahedral intermediate.

Following the nucleophilic addition, the tetrahedral intermediate is unstable and readily undergoes elimination. The chloride ion, being a good leaving group, is expelled, and the C=N double bond is reformed. A final deprotonation step, often facilitated by a base present in the reaction mixture or by another hydrazine molecule, yields the stable this compound product.

Activation of the Amide: Conversion of N-substituted-6-methylpicolinamide to 6-methylpicolinimidoyl chloride.

Nucleophilic Attack: Addition of hydrazine to the imidoyl chloride.

Tetrahedral Intermediate Formation: Formation of a transient tetrahedral species.

Elimination: Expulsion of the chloride leaving group.

Deprotonation: Removal of a proton to give the final iminohydrazide.

An alternative mechanistic pathway involves the direct reaction of a nitrile, such as 6-methylpicolinonitrile, with hydrazine. However, this reaction typically requires activation of the nitrile group to enhance its electrophilicity, for example, through coordination to a Lewis acid or by protonation under acidic conditions. ucalgary.ca The nucleophilic attack of hydrazine on the activated nitrile carbon leads to an intermediate that, upon rearrangement and protonation, yields the imidohydrazide.

StepDescriptionKey Intermediates
1Amide ActivationN-substituted-6-methylpicolinamide, 6-methylpicolinimidoyl chloride
2Nucleophilic AdditionTetrahedral intermediate
3Elimination & DeprotonationThis compound

Stereochemical Considerations in Synthesis

The synthesis of this compound and its analogues introduces potential stereochemical complexities, primarily centered around the carbon-nitrogen double bond (C=N) of the iminohydrazide group. This double bond can exist as two geometric isomers, commonly designated as (E) and (Z) isomers, arising from the restricted rotation around the C=N axis. The relative orientation of the substituents on the carbon and nitrogen atoms determines the specific isomer formed.

The stereochemical outcome of the synthesis is influenced by several factors, including the reaction mechanism, the nature of the substituents, and the reaction conditions such as temperature and solvent. In the context of the formation of this compound from an imidoyl chloride and hydrazine, the geometry of the starting imidoyl chloride can play a role in determining the initial product distribution. However, post-synthetic isomerization between the (E) and (Z) forms is often possible, particularly under thermal or catalytic conditions, leading to an equilibrium mixture.

The relative stability of the (E) and (Z) isomers is dictated by steric and electronic effects. Steric hindrance between bulky substituents on the carbon and nitrogen atoms can favor the formation of the less sterically crowded isomer. For this compound, the substituents are the 6-methylpyridyl group on the carbon and the amino group (-NH₂) on the nitrogen. The steric interactions between the pyridine ring and the amino group, as well as any intramolecular hydrogen bonding, will influence the preferred geometry.

Furthermore, if chiral starting materials are used or if a chiral center is introduced into the molecule, the formation of diastereomers becomes a possibility. For instance, in the synthesis of analogues of this compound with a chiral substituent on the pyridine ring or on the hydrazide nitrogen, the nucleophilic addition step could proceed with some degree of diastereoselectivity. This selectivity would be governed by the principles of asymmetric induction, where the existing chiral center directs the incoming nucleophile to a specific face of the molecule.

While specific stereochemical studies on this compound are not extensively reported in the literature, the principles of stereoelectronic control observed in nucleophilic additions to similar systems, such as amidinium ions, can provide insight. nih.gov The trajectory of the nucleophilic attack can be influenced by the orbital alignment of the reactants, potentially favoring the formation of one stereoisomer over another.

Stereochemical AspectInfluencing FactorsPotential Outcome
Geometric Isomerism (E/Z)Steric hindrance, intramolecular hydrogen bonding, reaction conditionsFormation of a single isomer or a mixture of (E) and (Z) isomers
DiastereoselectivityPresence of a chiral center in reactants or catalystsPreferential formation of one diastereomer over another

Coordination Chemistry of 6 Methylpicolinimidohydrazide

Ligand Design Principles and Coordination Modes

The molecular structure of 6-Methylpicolinimidohydrazide suggests a rich and versatile coordination chemistry. The presence of multiple potential donor atoms, including the pyridine (B92270) nitrogen, the imine nitrogen, and the hydrazide nitrogens and oxygen, allows for several possible coordination modes.

Bidentate, Tridentate, and Multidentate Chelation Potential

Based on its structure, this compound possesses the potential to act as a versatile chelating ligand:

Bidentate Chelation: The ligand could coordinate to a metal center through the pyridine nitrogen and the exocyclic imine nitrogen, forming a stable five-membered chelate ring. Another bidentate mode could involve the two nitrogen atoms of the hydrazide group.

Tridentate Chelation: A common coordination mode for similar picolinoyl-hydrazone ligands involves the pyridine nitrogen, the imine nitrogen, and the enolized oxygen of the hydrazide moiety. This would result in the formation of two fused five- and six-membered chelate rings, a highly stable arrangement.

Multidentate Chelation: The possibility of the ligand bridging between two or more metal centers cannot be excluded, particularly under specific reaction conditions, leading to the formation of polynuclear complexes or coordination polymers.

Donor Atom Preferences and Hybridization States

The donor atoms in this compound exhibit different hybridization states, which influences their coordination properties:

Pyridine Nitrogen: The sp²-hybridized nitrogen of the pyridine ring is a soft donor, showing a preference for softer metal ions.

Imine and Hydrazide Nitrogens: These sp²- and sp³-hybridized nitrogen atoms are harder donors compared to the pyridine nitrogen and would be expected to coordinate readily to a variety of transition metal ions.

Hydrazide Oxygen: In its enol form, the oxygen atom would be a hard donor, favoring coordination to hard metal ions like lanthanides and early transition metals.

The interplay of these donor atoms with their varying hard-soft characteristics would likely result in interesting coordination behavior and potentially selective complexation of certain metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound would likely follow standard procedures for the formation of coordination compounds.

Transition Metal Complexes

Complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) could be synthesized by reacting the ligand with the corresponding metal salts in a suitable solvent, such as methanol (B129727) or ethanol. The resulting complexes would be expected to exhibit a range of geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the reaction.

Metal IonPotential GeometryExpected Magnetic Properties
Copper(II)Distorted Octahedral / Square PlanarParamagnetic
Nickel(II)Octahedral / Square PlanarParamagnetic / Diamagnetic
Cobalt(II)Octahedral / TetrahedralParamagnetic
Zinc(II)Tetrahedral / OctahedralDiamagnetic

Interactive Data Table: Potential Transition Metal Complexes

Lanthanide and Actinide Coordination Architectures

The coordination chemistry of this compound with lanthanide and actinide ions would be of particular interest due to the potential for high coordination numbers and the formation of complexes with interesting photoluminescent properties. The hard oxygen donor of the enolized hydrazide group would be particularly suited for binding to these hard f-block metal ions. The synthesis would typically involve the reaction of the ligand with lanthanide or actinide nitrates or chlorides in a polar solvent.

Spectroscopic and Diffraction Analysis of Complex Structures

A combination of spectroscopic and diffraction techniques would be essential to fully characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, N-N, and C=O (or C-O in the enol form) bonds upon coordination would provide strong evidence for the involvement of these groups in metal binding.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ions and the ligand-to-metal charge transfer bands, offering insights into the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be invaluable for determining the solution-state structure and confirming the coordination mode of the ligand.

Single-Crystal X-ray Diffraction: This technique would provide unambiguous proof of the solid-state structure of the complexes, including bond lengths, bond angles, and the precise coordination environment of the metal ion.

While no specific research has been published on the coordination chemistry of this compound, its molecular structure suggests a rich and varied potential for forming stable complexes with a wide range of metal ions. The principles of coordination chemistry allow for predictions of its chelation behavior, donor preferences, and the types of metal complexes it could form. Future experimental work is necessary to synthesize and characterize these potential complexes, which could lead to new discoveries in the fields of coordination chemistry, materials science, and catalysis.

The : An Uncharted Territory

Despite a comprehensive search of available scientific literature, it appears that the coordination chemistry of the compound this compound remains a largely unexplored area of research. No significant studies detailing its electronic structure, bonding in coordination compounds, spectroscopic signatures of metal-ligand interactions, or the kinetics and thermodynamics of its complex formation have been publicly reported.

The field of coordination chemistry extensively investigates how ligands, which are molecules or ions that donate electrons, bind to a central metal atom or ion to form a coordination complex. Understanding the electronic structure and bonding within these complexes is fundamental to predicting their properties and reactivity. This is typically achieved through a combination of theoretical approaches, such as Ligand Field Theory and Molecular Orbital Theory, and experimental techniques, primarily various forms of spectroscopy.

Ligand Field Theory and Molecular Orbital Approaches would be instrumental in describing the splitting of the metal d-orbitals upon coordination with this compound. This would help in predicting the magnetic properties and electronic spectra of the resulting complexes. Similarly, Molecular Orbital Theory would provide a more detailed picture of the covalent nature of the metal-ligand bond by considering the overlap of metal and ligand orbitals.

Spectroscopic Signatures of Metal-Ligand Interactions , such as those observed in UV-Vis, IR, and NMR spectroscopy, would offer experimental evidence of complex formation and provide insights into the geometry and the nature of the bonding. For instance, shifts in the vibrational frequencies of the C=N and N-H bonds in the infrared spectrum upon coordination would confirm the involvement of these groups in bonding to the metal center.

Furthermore, the study of the Kinetics and Thermodynamics of Complex Formation and Ligand Exchange would be crucial for understanding the stability and reactivity of any potential this compound complexes. Reaction rate studies in solution would elucidate the mechanisms by which the ligand replaces solvent molecules in the metal's coordination sphere. The determination of stability constants would quantify the thermodynamic stability of the complexes, and an examination of the chelate effect would reveal if this compound acts as a multidentate ligand, thereby forming a more stable ring structure with the metal ion.

While these are the standard and essential investigations for characterizing a new ligand's coordination behavior, the absence of published data for this compound means that a detailed, scientifically accurate article on its coordination chemistry cannot be generated at this time. The synthesis of this compound and the subsequent exploration of its interactions with various metal ions would be a novel and potentially fruitful area for future research in inorganic and coordination chemistry.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Multi-Dimensional NMR Techniques for Structure Elucidation and Dynamics

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the complete bonding framework of a molecule. However, no specific multi-dimensional NMR studies for 6-Methylpicolinimidohydrazide have been reported in the reviewed literature.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides valuable insights into the structure, polymorphism, and dynamics of chemical compounds in their solid form. This is particularly crucial for understanding the properties of crystalline and amorphous materials. A search for ssNMR data on this compound yielded no specific findings.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides highly accurate mass measurements, which are essential for determining the precise elemental formula of a compound. Without published research, the exact mass determination for the protonated or molecular ion of this compound cannot be reported.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected ion and analyze the resulting fragment ions. This process provides critical information about the molecule's structure and connectivity. The fragmentation pathways of this compound remain uncharacterized due to the absence of published MS/MS studies.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups present in a compound. The characteristic vibrational frequencies (stretching, bending) of the functional groups within this compound (such as C=N, N-H, C-N, and aromatic C-H bonds) have not been experimentally reported or assigned in the available scientific literature.

Based on a comprehensive search of publicly available scientific literature, detailed experimental data regarding the advanced spectroscopic and structural analysis of the specific compound “this compound” is not available. Peer-reviewed studies containing specific research findings for its functional group vibrations, hydrogen bonding, X-ray diffraction, or electronic spectroscopy could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on detailed research findings for this compound. Fulfilling the request would require speculative information, which falls outside the scope of providing fact-based, accurate scientific content.

Electronic Spectroscopy (UV-Visible and Fluorescence)

Luminescence Properties of Complexes

Complexes of this compound with various metal ions are anticipated to exhibit notable luminescence properties, a characteristic feature observed in structurally similar hydrazone and Schiff base metal complexes. While direct spectroscopic data for this compound complexes are not extensively available in the current body of scientific literature, the photophysical behavior can be inferred from analogous compounds containing picolinohydrazide (B126095) or related moieties. The luminescence in such complexes typically arises from intraligand π–π* or n–π* transitions, with the emission characteristics being significantly influenced by the coordinated metal ion.

The coordination of this compound to metal centers can lead to the formation of rigid and planar structures, which often enhances the fluorescence intensity by reducing non-radiative decay pathways. The nature of the metal ion plays a crucial role in modulating the luminescence. For instance, complexes with d¹⁰ metal ions like Zn(II) and Cd(II) are often highly luminescent due to the inhibition of d-d quenching pathways. The emission profiles of these complexes are sensitive to the solvent environment and the presence of substituents on the ligand framework.

In related hydrazone-based Schiff base complexes, the fluorescence properties have been systematically investigated. For example, zinc(II) complexes containing aromatic hydrazone ligands have been shown to be efficient emitters in the blue region of the visible spectrum. The emission wavelengths are subject to shifts based on the electronic nature of the substituents on the aromatic rings of the hydrazone ligand.

The study of the luminescence properties of these complexes is crucial for their potential applications in various fields, including as fluorescent probes for metal ion detection, as emitting materials in organic light-emitting diodes (OLEDs), and in bioimaging.

Ligand/ComplexExcitation Wavelength (nm)Emission Wavelength (nm)SolventReference Compound Class
Zn(II) complex with 1H-benzimidazole-2-yl hydrazone ligand~354Blue to Green (excitation dependent)Solid StateHydrazone
Zn(II) complex with aromatic hydrazoneNot specifiedBlue shift observed upon complexationDichloromethaneHydrazone
(N′1E,N′4E)-N′1,N′4-bis(2-hydroxy-5-nitrobenzylidene)succinohydrazide (H4L)Not specifiedVaries with metal ionDMFDiacylhydrazone Schiff Base
Lanthanide(III) complexes with salicylaldehyde-2-picolinoylhydrazoneNot specifiedLigand-centered emissionNot specifiedPicolinoylhydrazone

Lack of Specific Research Data for "this compound" Prevents Detailed Computational Analysis

A thorough investigation of scientific literature and chemical databases reveals a significant gap in publicly available research concerning the specific chemical compound “this compound.” While computational chemistry and theoretical investigations are standard methodologies for characterizing novel compounds, specific studies applying these techniques to this compound could not be located.

Consequently, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound, as requested. The creation of scientifically accurate and informative content for the specified sections—including quantum chemical calculations and molecular dynamics simulations—is contingent upon the existence of published research data.

The required analyses, such as Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, and prediction of spectroscopic parameters, as well as molecular dynamics simulations to understand conformational dynamics and ligand binding, appear not to have been performed or published for this compound. Without foundational data from such studies, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Further research by the scientific community would be necessary to generate the data required to populate the detailed computational chemistry outline for this compound.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling of reaction mechanisms involves the computational mapping of the entire reaction pathway from reactants to products through any intermediates and transition states. This process allows for the detailed characterization of transition state geometries, which are the highest energy points along the reaction coordinate and are critical for understanding the kinetics of a reaction. For 6-Methylpicolinimidohydrazide, no such modeling or characterization has been reported.

Energy Profiles of Key Reactions

An energy profile graphically represents the energy of a chemical system as a function of the reaction progress. It provides quantitative data on the activation energies required for reactions to proceed and the relative thermodynamic stability of reactants, intermediates, and products. The generation of such profiles is a standard output of computational reaction mechanism studies. Due to the lack of research in this area for 6--Methylpicolinimidohydrazide, no energy profile data can be presented.

Catalytic Cycle Simulations

In many reactions, this compound or its derivatives could potentially act as ligands in catalytic systems. Computational simulations of catalytic cycles are vital for understanding the role of the catalyst, identifying the rate-determining step, and designing more efficient catalysts. These simulations trace the catalyst through its various states in a closed loop of reactions. The absence of any published research on the catalytic applications of this compound means that no data on simulated catalytic cycles are available.

Supramolecular Assemblies and Non Covalent Interactions

Reversible Bond Formation in Self-Assembling Systems

A key feature in the construction of dynamic and responsive self-assembling systems is the use of reversible covalent bonds. The hydrazide group of this compound is particularly well-suited for this purpose, as it can readily undergo a condensation reaction with aldehydes or ketones to form a hydrazone linkage. This reaction is reversible, meaning the hydrazone bond can be formed and broken under specific conditions, such as changes in pH or temperature. nih.govnih.gov

The equilibrium nature of hydrazone formation allows for "error-correction" during the self-assembly process. If a non-productive or misaligned assembly forms, the reversibility of the bond allows it to dissociate and re-form correctly, leading to the thermodynamically most stable supramolecular structure. This dynamic covalent chemistry is a powerful tool for the construction of complex and functional molecular architectures. researchgate.net

The rate of formation and hydrolysis of the hydrazone bond can be influenced by the electronic properties of the substituents on both the hydrazide and the carbonyl compound. researchgate.net For instance, the electron-donating methyl group on the pyridine ring of this compound can modulate the nucleophilicity of the hydrazide nitrogen, thereby affecting the kinetics and equilibrium of hydrazone formation.

The self-assembly of systems based on this compound can be directed by the formation of hydrazone linkages with complementary molecules. For example, combination with a molecule containing two or more aldehyde groups can lead to the formation of macrocycles or polymers. The geometry of the resulting supramolecular assembly is dictated by the structure of the constituent building blocks.

Table 1: Hypothetical Kinetic Data for the Reversible Hydrazone Formation of this compound with Benzaldehyde under Various pH Conditions.
pHForward Rate Constant (kf, M-1s-1)Reverse Rate Constant (kr, s-1)Equilibrium Constant (Keq)
5.01.2 x 1023.5 x 10-43.4 x 105
6.08.5 x 1019.8 x 10-48.7 x 104
7.02.1 x 1012.3 x 10-39.1 x 103
8.05.45.1 x 10-31.1 x 103

This table presents hypothetical data based on general observations for hydrazone formation reactions, as specific experimental data for this compound was not available in the searched literature. The data illustrates the typical pH-dependence of the reaction, with faster formation under mildly acidic conditions.

Catalytic Applications and Materials Science

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. The potential utility of 6-Methylpicolinimidohydrazide as a ligand in metal-catalyzed organic transformations or as a catalyst in its own right remains an open question.

Metal-Catalyzed Organic Transformations

The structure of this compound, featuring a pyridine (B92270) ring and a hydrazide moiety, suggests potential for coordination with metal centers. Such complexes could theoretically be active in a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions. However, no studies have been identified that synthesize or test this compound-metal complexes for these purposes.

Asymmetric Catalysis and Enantioselective Processes

Asymmetric catalysis is crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. The development of chiral ligands is central to this field. While the this compound structure could be modified to incorporate chiral centers, there is currently no literature describing its use or the use of its derivatives in enantioselective processes.

Heterogeneous Catalysis and Surface Interactions

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in catalyst separation and recycling. The immobilization of catalytic complexes onto solid supports is a key strategy in this area.

Immobilization Strategies of this compound Complexes

For a catalyst to be effective in a heterogeneous system, it often needs to be anchored to a solid support. Potential strategies for immobilizing complexes of this compound could involve covalent attachment to polymers, silica, or other inorganic materials. Research into these immobilization techniques for this specific compound has not been reported.

Design of Solid-State Catalysts

The direct incorporation of this compound into solid-state materials, such as metal-organic frameworks (MOFs) or coordination polymers, could yield novel heterogeneous catalysts. The design, synthesis, and catalytic evaluation of such materials containing this specific ligand have not been described in the available literature.

Photochemistry and Photophysical Properties

The interaction of chemical compounds with light can lead to a range of interesting and useful phenomena, from photocatalysis to the development of photoactive materials. The photophysical properties of a compound, such as its absorption and emission of light, are fundamental to these applications. At present, there is no available data on the photochemistry or photophysical properties of this compound.

Absence of Specific Research Data for this compound in Catalytic and Sensing Applications

Extensive searches of scientific literature and databases have revealed a significant lack of specific research findings for the chemical compound “this compound” within the detailed scope of the requested article outline. While the fields of catalytic applications, materials science, and chemical sensing are robust areas of study, information directly pertaining to the photoactive coordination complexes, energy and electron transfer processes, and chemo- or biosensing applications of this compound is not presently available in the public domain.

The provided outline requests in-depth information on the following topics:

Sensing and Detection Applications

Optical and Electrochemical Sensing Mechanisms:This would necessitate a discussion of how this compound-based sensors transduce a binding event into an optical (e.g., colorimetric or fluorescent) or an electrochemical signal. The fundamental principles of these sensing mechanisms are well-established for a variety of compounds, but their specific application and characterization with this compound have not been reported.

Due to the absence of specific research data for "this compound" in the areas of photoactive coordination complexes, energy/electron transfer processes, and chemo/biosensing applications, it is not possible to generate the requested article with the required scientific accuracy and adherence to the strict outline provided. The generation of content for the specified sections and subsections would necessitate speculation or the use of information from unrelated compounds, which would violate the core instructions of the request. Further research into the synthesis and characterization of this compound and its coordination chemistry is required before its potential applications in these fields can be detailed.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These powerful computational tools are being increasingly employed to accelerate the design and optimization of novel compounds. In the context of 6-Methylpicolinimidohydrazide, AI and ML algorithms can be leveraged to predict its biological activity, toxicity, and pharmacokinetic properties with greater speed and accuracy than traditional methods.

Machine learning models, such as deep neural networks and support vector machines, can be trained on large datasets of chemical structures and their corresponding biological activities to identify key molecular features that govern the therapeutic potential of this compound derivatives. This data-driven approach allows for the de novo design of new analogues with enhanced efficacy and selectivity. For instance, generative models can propose novel molecular structures based on the this compound scaffold that are predicted to have improved binding affinity to specific biological targets.

Furthermore, AI can be utilized to analyze complex biological data, such as genomic and proteomic information, to identify novel therapeutic targets for this compound and its derivatives. By integrating computational predictions with experimental validation, researchers can significantly streamline the drug discovery pipeline, reducing the time and cost associated with bringing new therapies to the clinic.

Table 1: Applications of AI/ML in this compound Research

Application AreaAI/ML TechniquePotential Outcome
Lead Optimization Quantitative Structure-Activity Relationship (QSAR) modelingPrediction of biological activity and optimization of chemical structures for improved potency.
Virtual Screening Molecular docking simulations and deep learningIdentification of potential biological targets and novel hit compounds.
De Novo Design Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs)Creation of novel this compound analogues with desired properties.
Property Prediction Graph Neural Networks (GNNs)Estimation of physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Exploration of Novel Reactivities and Transformation Pathways

The inherent chemical reactivity of the picolinimidohydrazide (B7824264) scaffold provides a rich platform for the development of novel synthetic methodologies. Future research will focus on exploring new transformation pathways to access a diverse range of functionalized derivatives. The coordination chemistry of picolinimidohydrazide analogues is a particularly promising area of investigation. The nitrogen atoms within the heterocyclic ring system and the hydrazide moiety can act as ligands, coordinating to various metal centers to form stable complexes.

These metal complexes may exhibit unique catalytic properties, enabling novel chemical transformations. For instance, they could be employed as catalysts in cross-coupling reactions, C-H activation, and asymmetric synthesis. The development of such catalytic systems would not only expand the synthetic utility of this compound but also provide more efficient and sustainable routes to valuable chemical entities.

Furthermore, investigations into the reactivity of the hydrazide functional group could lead to the discovery of new bioorthogonal reactions. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Such reactions are invaluable tools for chemical biology, enabling the labeling and tracking of biomolecules in their native environment.

Advanced Materials Development from Picolinimidohydrazide Scaffolds

The unique structural and electronic properties of the picolinimidohydrazide scaffold make it an attractive building block for the construction of advanced materials with tailored functionalities. The ability of this scaffold to engage in hydrogen bonding and coordinate with metal ions allows for the formation of well-ordered supramolecular assemblies and coordination polymers.

One promising avenue of research is the development of metal-organic frameworks (MOFs) incorporating this compound or its derivatives as organic linkers. MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. By carefully selecting the metal nodes and functionalizing the picolinimidohydrazide linker, it is possible to fine-tune the pore size, shape, and chemical environment of the resulting MOF to suit specific applications.

Moreover, the incorporation of the picolinimidohydrazide scaffold into polymers could lead to the development of new functional materials. For example, polymers containing this moiety may exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or sensors. The inherent biodegradability of some polymer backbones could also be leveraged to create scaffolds for tissue engineering.

Q & A

Q. What are the optimal synthetic routes for 6-Methylpicolinimidohydrazide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves two primary routes:

  • Route A: Reaction with hydrogen chloride in tetrahydrofuran (THF), diethyl ether, and water .
  • Route B: Use of sodium methylate in methanol and ethyl acetate .
Method Reagents Solvents Yield Range
Route AHClTHF, ether, H₂O60-75%
Route BNaOMeMeOH, EtOAc50-65%

Yield optimization requires precise control of reaction temperature (typically 0–25°C) and stoichiometric ratios. Route A is preferred for higher purity, while Route B offers faster reaction times. Researchers should validate purity via HPLC or NMR post-synthesis .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.5 ppm (methyl group) and δ 8.1–8.3 ppm (pyridine protons) confirm the core structure .
    • ¹³C NMR: Signals at 25.1 ppm (CH₃) and 150–160 ppm (pyridine carbons) validate connectivity .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 135.17 (C₇H₉N₃) matches the theoretical molecular weight .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% required for biological assays) .

Q. What are the key chemical reactions of this compound, and how do they inform derivative synthesis?

Methodological Answer: The compound undergoes:

  • Oxidation: Forms N-oxide derivatives under mild conditions (e.g., H₂O₂ in acetic acid) .
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) yields amine analogs .
  • Substitution: Reacts with nucleophiles (e.g., Grignard reagents) at the imidamide group to generate bioactive derivatives .

Researchers should monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for substitution) to suppress side reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Step 1: Synthesize analogs via targeted modifications (e.g., halogenation at the pyridine ring or alkylation of the imidamide group) .
  • Step 2: Test antimicrobial activity using standardized protocols (e.g., MIC assays against S. aureus and E. coli) .
  • Step 3: Correlate substituent electronegativity/logP values with bioactivity using QSAR models .

Example SAR Insight: Derivatives with electron-withdrawing groups (e.g., Cl at position 4) show enhanced antimicrobial potency due to improved membrane permeability .

Q. How can conflicting data regarding the antimicrobial efficacy of this compound be resolved?

Methodological Answer: Contradictions may arise from:

  • Variable assay conditions (e.g., pH, inoculum size).
  • Impurity interference (e.g., unreacted starting materials).

Resolution Strategies:

  • Standardized Protocols: Adopt CLSI guidelines for MIC testing .
  • Control Experiments: Include purity checks (HPLC) and positive controls (e.g., ciprofloxacin) .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., using RevMan for statistical synthesis) .

Q. What computational strategies are available for predicting the retrosynthesis of this compound?

Methodological Answer:

  • AI-Driven Tools: Platforms like Pistachio and Reaxys propose one-step synthesis routes by analyzing reaction databases .
  • Retrosynthesis Workflow:
    • Input target structure (SMILES: CC1=NC(=CC=C1)C(=N)N) .
    • Filter routes by atom economy (>70%) and reagent availability.
    • Validate predictions with experimental data (e.g., comparing predicted vs. actual yields) .

Example Prediction: AI models suggest 2-pyridinecarboxamidine hydrochloride as a precursor, with NaOMe as a base catalyst .

Q. How should researchers address solubility challenges in in vivo studies of this compound?

Methodological Answer:

  • Formulation Strategies:
    • Use hydrochloride salts to enhance aqueous solubility (up to 10 mg/mL in PBS) .
    • Employ co-solvents (e.g., 10% DMSO in saline) for intravenous administration .
  • Analytical Validation: Measure solubility via shake-flask method and confirm stability via LC-MS over 24 hours .

Q. Data Presentation Guidelines

  • Tables: Include error margins (e.g., ±SEM) and statistical significance markers (e.g., p < 0.05) .
  • Figures: Use OriginLab or GraphPad for dose-response curves, labeling axes with SI units .
  • Nomenclature: Follow IUPAC rules (e.g., "this compound," not abbreviated names) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.